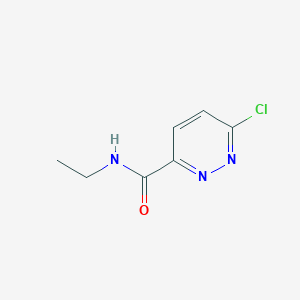

6-chloro-N-ethylpyridazine-3-carboxamide

Description

6-Chloro-N-ethylpyridazine-3-carboxamide is a pyridazine derivative characterized by a chloro substituent at position 6 and an ethyl carboxamide group at position 3 of the pyridazine ring. The compound serves as a key intermediate in synthesizing substituted pyridazine derivatives, particularly in medicinal chemistry for exploring enzyme inhibitors or anticancer agents .

Properties

IUPAC Name |

6-chloro-N-ethylpyridazine-3-carboxamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H8ClN3O/c1-2-9-7(12)5-3-4-6(8)11-10-5/h3-4H,2H2,1H3,(H,9,12) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZDSUIAKOLYRNLN-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCNC(=O)C1=NN=C(C=C1)Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H8ClN3O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

185.61 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

The synthesis of 6-chloro-N-ethylpyridazine-3-carboxamide typically involves the reaction of 6-chloropyridazine-3-carboxylic acid with ethylamine . The reaction is carried out under controlled conditions, often in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) to facilitate the formation of the amide bond . The reaction mixture is usually stirred at room temperature or slightly elevated temperatures until the reaction is complete. The product is then purified by recrystallization or chromatography to obtain the desired compound in high purity .

Chemical Reactions Analysis

6-chloro-N-ethylpyridazine-3-carboxamide can undergo various chemical reactions, including:

Substitution Reactions: The chlorine atom at the 6-position can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

Oxidation and Reduction Reactions: The compound can be oxidized or reduced to form different derivatives, depending on the reagents and conditions used.

Common reagents used in these reactions include strong acids or bases for hydrolysis, reducing agents like lithium aluminum hydride (LiAlH4) for reduction, and oxidizing agents like potassium permanganate (KMnO4) for oxidation . The major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

6-chloro-N-ethylpyridazine-3-carboxamide has several scientific research applications:

Mechanism of Action

The mechanism of action of 6-chloro-N-ethylpyridazine-3-carboxamide involves its interaction with specific molecular targets in biological systems . The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects . The exact pathways and targets depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

Table 1: Structural Comparison of Pyridazine Derivatives

Key Observations :

- Ethyl vs. Hydroxyethyl Carboxamide : The hydroxyethyl analog (CID 54390932) exhibits improved water solubility due to the hydroxyl group, making it more suitable for aqueous-phase reactions or biological assays compared to the ethyl variant .

- Carboxamide vs.

- Ethyl vs. Methylamine : The methylamine derivative (6-chloro-N-methylpyridazin-3-amine) lacks the carbonyl group, resulting in a lower molecular weight (143.57 g/mol) and distinct solubility/stability profiles .

Key Insights :

Critical Analysis :

- The ethyl carboxamide group in this compound is likely synthesized via nucleophilic substitution of methyl 6-chloro-3-pyridazinecarboxylate (1) with ethylamine, leveraging the methoxycarbonyl group’s reactivity .

- Substituents like trifluoromethyl (e.g., compound 11k) require multistep synthesis, resulting in lower yields (38–48%) compared to simpler alkylamino derivatives .

Biological Activity

6-Chloro-N-ethylpyridazine-3-carboxamide is a compound of increasing interest in biological research due to its potential therapeutic applications. This article explores its biological activity, mechanisms of action, and relevant case studies that highlight its efficacy in various biological systems.

- IUPAC Name : this compound

- Molecular Formula : C7H8ClN3O

- Molecular Weight : 185.61 g/mol

- CAS Number : 1178402-48-6

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets within biological systems. Preliminary studies suggest that this compound may exhibit antimicrobial and anticancer properties, although the precise mechanisms remain under investigation .

Antimicrobial Activity

Research indicates that derivatives of pyridazine compounds, including this compound, show significant antimicrobial activity. For instance, a study on related compounds demonstrated their effectiveness as urease inhibitors, with IC50 values indicating potent inhibition . The structure-activity relationship (SAR) suggests that the presence of electron-withdrawing groups enhances the inhibitory effects against microbial enzymes.

Anticancer Properties

In vitro studies have highlighted the potential anticancer properties of pyridazine derivatives. For example, compounds structurally similar to this compound have been tested against various cancer cell lines, showing promising results in inhibiting cell proliferation . Further research is needed to elucidate the specific pathways involved in these anticancer effects.

Table 1: Summary of Biological Activities

Case Studies

-

Urease Inhibition Study :

A comparative study on various pyridine carboxamide derivatives revealed that certain substitutions significantly enhance urease inhibition. The most potent inhibitor among synthesized derivatives had an IC50 value of 1.07 µM, showcasing the potential for further development in treating urease-related infections . -

Anticancer Efficacy :

A series of pyridazine derivatives were tested against breast cancer cell lines, with results indicating that modifications at the 3-position significantly impacted cell viability and proliferation rates. These findings suggest that structural variations can lead to enhanced anticancer activity .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.